1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole
CAS No.: 1795212-12-2
Cat. No.: VC4858240
Molecular Formula: C14H16N4O4S
Molecular Weight: 336.37
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1795212-12-2 |
|---|---|
| Molecular Formula | C14H16N4O4S |
| Molecular Weight | 336.37 |
| IUPAC Name | 1-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidin-3-yl]triazole |
| Standard InChI | InChI=1S/C14H16N4O4S/c19-23(20,12-1-2-13-14(9-12)22-8-7-21-13)17-5-3-11(10-17)18-6-4-15-16-18/h1-2,4,6,9,11H,3,5,7-8,10H2 |
| Standard InChI Key | FFACXLQHFSAWND-UHFFFAOYSA-N |
| SMILES | C1CN(CC1N2C=CN=N2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Introduction
Chemical Structure and Nomenclature
Core Structural Features
The compound comprises three distinct subunits (Figure 1):
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Benzo dioxane ring: A bicyclic system with oxygen atoms at positions 1 and 4 .
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Pyrrolidine-sulfonamide group: A five-membered amine ring substituted with a sulfonyl group at N1 and a triazole at C3 .
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1,2,3-Triazole: A five-membered aromatic ring with three nitrogen atoms .
IUPAC Name:
1-(1-((2,3-Dihydrobenzo[b] dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole .
Molecular Formula:
C₁₆H₁₈N₄O₄S (calculated molecular weight: 362.41 g/mol) .
Synthesis and Manufacturing
Key Synthetic Routes
Synthesis involves sequential functionalization of the benzo dioxane core (Table 1):
Table 1: Synthesis steps and yields .
| Step | Reaction | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Sulfonation of benzo dioxane | ClSO₃H, DCM, 0°C | 85 |
| 2 | Coupling with pyrrolidine | K₂CO₃, DMF, 80°C | 78 |
| 3 | Triazole formation via CuAAC | NaN₃, CuI, DMSO, rt | 92 |
Mechanistic Insights:
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Step 3 employs copper-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry method, to install the triazole ring .
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Stereochemical control at the pyrrolidine C3 position is achieved using chiral auxiliaries .
Physicochemical Properties
Table 2: Experimental and computed properties .
Stability:
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Stable under ambient conditions but hydrolyzes in strong acidic/basic media due to the sulfonamide linkage .
Biological Activity and Applications
Antimicrobial Activity
Table 3: MIC values against pathogenic strains .
| Organism | MIC (µg/mL) | Reference Compound (MIC) |
|---|---|---|
| Candida albicans | 12.5 | Fluconazole (25) |
| Staphylococcus aureus | 6.25 | Imipenem (3.12) |
Mechanism:
-
Triazole moiety inhibits fungal lanosterol 14α-demethylase (CYP51), disrupting ergosterol biosynthesis .
Comparative Analysis with Analogues
Table 4: Activity comparison with structural analogues .
| Compound | Antibacterial (MIC) | Antifungal (MIC) | logP |
|---|---|---|---|
| Target compound | 6.25 µg/mL | 12.5 µg/mL | 2.45 |
| 1-(Benzenesulfonyl)pyrrolidine-triazole | 25 µg/mL | 50 µg/mL | 3.12 |
| 1-(Naphthylsulfonyl)piperidine-triazole | 12.5 µg/mL | 25 µg/mL | 3.45 |
Key Insight:
The benzo dioxane core enhances solubility and target affinity compared to phenyl or naphthyl analogues .
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